molecular formula C12H24N2O2 B2559858 Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate CAS No. 1248021-91-1

Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate

Cat. No. B2559858
CAS RN: 1248021-91-1
M. Wt: 228.336
InChI Key: IINDOWVTNUZHSW-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate is a chemical compound with the CAS Number: 1248021-91-1. It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl [3- (aminomethyl)-1-piperidinyl]acetate .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate is 1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3 . This indicates that the compound contains 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate is a liquid at room temperature . It has a predicted density of 0.950±0.06 g/cm3 .

Scientific Research Applications

Catalysts and Ligands in Asymmetric Synthesis

Research highlights the role of tert-butyl derivatives in catalyzing asymmetric hydrogenations and other reactions. For example, the use of tert-butylmethylphosphino groups has shown excellent enantioselectivities in the asymmetric hydrogenation of functionalized alkenes, demonstrating the practical utility of these catalysts in preparing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Synthesis of Amino Acid Derivatives

Tert-butyl 2-substituted piperidinecarboxylates are precursors in synthesizing various amino acid derivatives. The reduction and modification of these compounds provide pathways to synthesize enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are valuable in medicinal chemistry (Marin et al., 2004).

Molecular Structure and Analysis

The synthesis and characterization of chiral cyclic amino acid esters, including tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been reported. These studies involve advanced techniques like X-ray diffraction analysis, showcasing the compound's intricate molecular structure (Moriguchi et al., 2014).

Inhibition Studies for Alzheimer's Disease

Benzoxazole derivatives bearing tert-butyl and acetamide bridged piperazine/piperidine moieties have been evaluated for their inhibitory activity against enzymes linked to Alzheimer's disease. These compounds demonstrate potential in designing novel therapeutic agents (Celik et al., 2020).

Intermediate in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, underscores the significance of tert-butyl derivatives in developing treatments targeting cancer signaling pathways (Zhang et al., 2018).

Safety and Hazards

The safety information for Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate includes several hazard statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate, is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINDOWVTNUZHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248021-91-1
Record name tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate
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